N-(4,4-Diphenyl-3-butenyl)nipecotic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF89976A involves a Finkelstein SN2 alkylation reaction between 1,1-diphenyl-4-bromobutene and ethyl nipecotate. The reaction proceeds as follows:
Starting Materials: 1,1-diphenyl-4-bromobutene and ethyl nipecotate.
Reaction Conditions: The alkylation reaction is carried out under basic conditions, typically using a strong base such as sodium hydride or potassium tert-butoxide.
Product Formation: The resulting product is N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid ethyl ester.
Optional Saponification: The ester group can be hydrolyzed to yield the final amino acid compound, SKF89976A.
Industrial Production Methods
Industrial production of SKF89976A follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
SKF89976A primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperidine ring and the butenyl chain. Common reactions include:
Nucleophilic Substitution: The bromobutene moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester group in the intermediate product can be hydrolyzed to form the carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
The major product formed from these reactions is SKF89976A, which is the carboxylic acid derivative of the initial ester compound .
Scientific Research Applications
SKF89976A has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of GABA transporters in the central nervous system and their involvement in various neurological disorders.
Pharmacology: SKF89976A serves as a tool compound to investigate the pharmacological effects of GABA reuptake inhibition.
Drug Development: It is used in the development of new anticonvulsant drugs and other therapeutics targeting GABAergic neurotransmission
Mechanism of Action
SKF89976A exerts its effects by selectively inhibiting the GABA transporter GAT-1. This inhibition prevents the reuptake of GABA into presynaptic neurons, leading to an increase in extracellular GABA levels. The elevated GABA levels enhance inhibitory neurotransmission, which helps to control seizures and other neurological conditions. The molecular target of SKF89976A is the GAT-1 transporter, and its action involves blocking the transporter’s ability to move GABA across the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Tiagabine: Another GABA reuptake inhibitor that is used as an anticonvulsant.
CI-966: A compound with similar GABA reuptake inhibitory properties.
NNC-711: A selective GABA transporter inhibitor with similar pharmacological effects.
Uniqueness of SKF89976A
SKF89976A is unique due to its high selectivity for the GAT-1 transporter and its potent anticonvulsant activity. Unlike some other GABA reuptake inhibitors, SKF89976A has a well-defined mechanism of action and has been extensively studied in both in vitro and in vivo models .
Properties
IUPAC Name |
1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKSMSLZVKQBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005836 | |
Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85375-85-5 | |
Record name | SKF 89976 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85375-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4,4-diphenyl-3-butenyl)nipecotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085375855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101005836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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